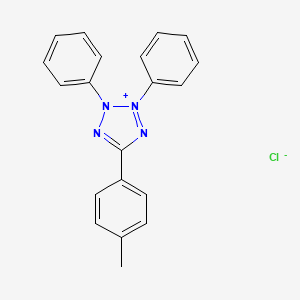

2,3-Diphenyl-5-(p-tolyl)tetrazolium Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Diphenyl-5-(p-tolyl)tetrazolium Chloride is a tetrazolium salt known for its redox-sensitive properties. It is widely used in various scientific fields, particularly in cell viability assays and histochemistry. This compound is notable for producing a fluorescent formazan upon reduction, which serves as an indicator of cellular respiratory activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-5-(p-tolyl)tetrazolium Chloride typically involves the reaction of appropriate aromatic amines with sodium nitrite in the presence of hydrochloric acid to form diazonium salts. These salts are then reacted with sodium azide to form the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The final product is usually purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Diphenyl-5-(p-tolyl)tetrazolium Chloride undergoes several types of chemical reactions, including:

Reduction: The compound is reduced to form a fluorescent formazan, which is used as an indicator in various assays.

Oxidation: It can be oxidized under specific conditions, although this is less common in practical applications.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include NADH and other cellular reductants.

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Reduction: The major product is the fluorescent formazan.

Oxidation: Oxidized derivatives of the tetrazolium salt.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Applications De Recherche Scientifique

2,3-Diphenyl-5-(p-tolyl)tetrazolium Chloride has a wide range of applications in scientific research:

Chemistry: Used as a redox indicator in various chemical reactions.

Biology: Employed in cell viability assays to distinguish between live and dead cells.

Medicine: Utilized in diagnostic assays to assess cellular health and function.

Industry: Applied in the development of biosensors and other analytical devices

Mécanisme D'action

The compound exerts its effects primarily through its redox properties. Upon entering a cell, it is reduced by cellular reductants such as NADH, leading to the formation of a fluorescent formazan. This fluorescence indicates cellular respiratory activity and viability. The molecular targets include various cellular enzymes involved in redox reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Another tetrazolium salt used in cell viability assays.

5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC): Similar in structure and used for similar applications.

Uniqueness

2,3-Diphenyl-5-(p-tolyl)tetrazolium Chloride is unique due to its specific redox properties and the distinct fluorescent formazan it produces upon reduction. This makes it particularly useful in applications requiring precise measurement of cellular respiratory activity .

Activité Biologique

2,3-Diphenyl-5-(p-tolyl)tetrazolium chloride (DPTTC) is a tetrazolium salt widely utilized in biochemical assays to evaluate cell viability and metabolic activity. Its biological activity primarily stems from its ability to undergo reduction in living cells, leading to the formation of formazan products, which can be quantitatively measured. This article explores the biological activity of DPTTC, including its mechanism of action, applications in various studies, and comparative analysis with similar compounds.

The biological activity of DPTTC is predominantly linked to its redox properties . Upon entering a cell, DPTTC is reduced by cellular reductants such as NADH, resulting in the formation of a fluorescent formazan compound. This fluorescence serves as an indicator of cellular respiratory activity and viability. The molecular targets for this reduction include various cellular enzymes involved in redox reactions, which are crucial for assessing metabolic activity in cells.

Applications in Research

DPTTC has been employed in diverse research areas due to its ability to provide insights into cellular health and metabolic processes:

- Cell Viability Assays : DPTTC is extensively used to assess the viability of cultured cells. The reduction of DPTTC to formazan correlates with the number of viable cells, making it a reliable indicator in cytotoxicity studies.

- Drug Susceptibility Testing : Recent studies have highlighted the use of DPTTC as a colorimetric indicator for evaluating drug susceptibility against various pathogens. For instance, it has shown essential agreement with standard methods when testing Mycobacterium strains .

- Microbial Metabolic Activity : DPTTC is also used to evaluate the metabolic activity of microorganisms. The reduction process allows researchers to estimate the health status of bacterial populations based on their respiratory capabilities.

Comparative Analysis with Similar Compounds

DPTTC shares structural similarities with other tetrazolium salts such as MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) and CTC (5-cyano-2,3-di(p-tolyl)tetrazolium chloride). Below is a comparison highlighting their unique features:

| Compound | Structure | Primary Use | Unique Features |

|---|---|---|---|

| DPTTC | This compound | Cell viability assays | Produces fluorescent formazan; sensitive to redox changes |

| MTT | 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide | Cell viability assays | Widely used; colorimetric measurement through absorbance |

| CTC | 5-Cyano-2,3-di(p-tolyl)tetrazolium chloride | Microbial viability assays | Produces red fluorescent formazan; useful in bacterial studies |

Study on Drug Susceptibility

A study evaluated the efficacy of DPTTC as a colorimetric indicator for drug susceptibility testing against Mycobacterium abscessus complex (MABC), Mycobacterium avium complex (MAC), and Mycobacterium kansasii strains. The results indicated that DPTTC provided categorical agreements above 91% for most tested drugs against MABC and MAC strains, demonstrating its potential as a reliable indicator in clinical microbiology .

Evaluation of Cellular Metabolic Activity

In another investigation focusing on cellular metabolic activity using DPTTC, researchers observed that viable cells exhibited significant reduction capabilities compared to non-viable cells. This study confirmed that the degree of formazan production directly correlates with cell health and metabolic function .

Propriétés

IUPAC Name |

5-(4-methylphenyl)-2,3-diphenyltetrazol-2-ium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N4.ClH/c1-16-12-14-17(15-13-16)20-21-23(18-8-4-2-5-9-18)24(22-20)19-10-6-3-7-11-19;/h2-15H,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDCBBNKHVXRSP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.